molecular formula C16H11ClN2O3S B11525639 N-[(2Z,5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

N-[(2Z,5Z)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-4-oxo-1,3-thiazolidin-2-ylidene]acetamide

Cat. No.: B11525639
M. Wt: 346.8 g/mol
InChI Key: GEORUHYSSJSIQR-ZSOIEALJSA-N
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Description

N-[(2E,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE is a complex organic compound that features a thiazolidine ring, a furan ring, and a chlorophenyl group

Preparation Methods

The synthesis of N-[(2E,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE typically involves the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a suitable thioamide with an α-haloketone under basic conditions.

    Introduction of the furan ring: The furan ring can be introduced via a condensation reaction with a furan-2-carbaldehyde derivative.

    Attachment of the chlorophenyl group: This step involves the use of a chlorophenyl halide in a nucleophilic substitution reaction.

    Final condensation: The final step involves the condensation of the intermediate with acetic anhydride to form the desired compound.

Chemical Reactions Analysis

N-[(2E,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.

Scientific Research Applications

N-[(2E,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

    Materials Science: The compound is explored for its potential use in the development of new materials with unique electronic and optical properties.

    Biological Research: It is used as a probe to study various biological processes and interactions at the molecular level.

Mechanism of Action

The mechanism of action of N-[(2E,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in various biological processes.

Comparison with Similar Compounds

N-[(2E,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE can be compared with similar compounds such as:

    Thiazolidinediones: These compounds also contain a thiazolidine ring and are known for their antidiabetic properties.

    Furan derivatives: Compounds with a furan ring are studied for their diverse biological activities, including antimicrobial and anticancer properties.

    Chlorophenyl derivatives: These compounds are known for their use in the development of pharmaceuticals and agrochemicals.

The unique combination of the thiazolidine, furan, and chlorophenyl groups in N-[(2E,5Z)-5-{[5-(4-CHLOROPHENYL)FURAN-2-YL]METHYLIDENE}-4-OXO-1,3-THIAZOLIDIN-2-YLIDENE]ACETAMIDE makes it a compound of significant interest for further research and development.

Properties

Molecular Formula

C16H11ClN2O3S

Molecular Weight

346.8 g/mol

IUPAC Name

N-[(5Z)-5-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-4-oxo-1,3-thiazol-2-yl]acetamide

InChI

InChI=1S/C16H11ClN2O3S/c1-9(20)18-16-19-15(21)14(23-16)8-12-6-7-13(22-12)10-2-4-11(17)5-3-10/h2-8H,1H3,(H,18,19,20,21)/b14-8-

InChI Key

GEORUHYSSJSIQR-ZSOIEALJSA-N

Isomeric SMILES

CC(=O)NC1=NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)Cl)/S1

Canonical SMILES

CC(=O)NC1=NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)S1

Origin of Product

United States

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